molecular formula C14H15F3N6 B15113052 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B15113052
M. Wt: 324.30 g/mol
InChI Key: ALYNUWCJFPCXOG-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridazinyl group, an azetidinyl group, and a trifluoromethyl group attached to a pyrimidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridazinyl Group: This step involves the reaction of appropriate precursors under controlled conditions to form the 6-methylpyridazin-3-yl group.

    Azetidinyl Group Formation: The azetidin-3-yl group is introduced through a cyclization reaction, often involving a suitable amine and a halogenated precursor.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Final Assembly: The final step involves coupling the pyridazinyl and azetidinyl intermediates with the pyrimidinyl core, followed by methylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine hydrochloride

Uniqueness

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15F3N6

Molecular Weight

324.30 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C14H15F3N6/c1-9-3-4-12(21-20-9)23-7-10(8-23)22(2)13-18-6-5-11(19-13)14(15,16)17/h3-6,10H,7-8H2,1-2H3

InChI Key

ALYNUWCJFPCXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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